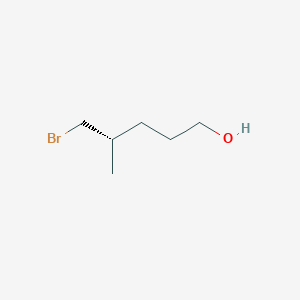
(S)-5-Bromo-4-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Bromo-4-methylpentan-1-ol is an organic compound with the molecular formula C6H13BrO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-4-methylpentan-1-ol typically involves the bromination of 4-methylpentan-1-ol. One common method is to react 4-methylpentan-1-ol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-4-methylpentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-bromo-4-methylpentanal or 5-bromo-4-methylpentanone.
Reduction: Formation of 4-methylpentane.
Substitution: Formation of 5-hydroxy-4-methylpentan-1-ol or other substituted derivatives.
Scientific Research Applications
(S)-5-Bromo-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-4-methylpentan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
®-5-Bromo-4-methylpentan-1-ol: The enantiomer of (S)-5-Bromo-4-methylpentan-1-ol with similar chemical properties but different biological activity.
5-Bromo-4-methylpentan-2-ol: A structural isomer with the bromine atom at a different position.
4-Bromo-3-methylbutan-1-ol: Another structural isomer with a different carbon chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its reactivity and selectivity in chemical reactions also distinguish it from other similar compounds.
Properties
Molecular Formula |
C6H13BrO |
|---|---|
Molecular Weight |
181.07 g/mol |
IUPAC Name |
(4S)-5-bromo-4-methylpentan-1-ol |
InChI |
InChI=1S/C6H13BrO/c1-6(5-7)3-2-4-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
NQSQJHBIDKCPRD-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CCCO)CBr |
Canonical SMILES |
CC(CCCO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11912494.png)

![2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912498.png)
![[4-[(Z)-methoxyiminomethyl]phenyl]boronic acid](/img/structure/B11912499.png)




![3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11912543.png)


![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11912562.png)
![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)
